4,5,6,7-Tetrahydro-2H-isoindole-1-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H11NO2. This compound features a fused ring system that includes a tetrahydroisoindole core and a carboxylic acid functional group located at the 1-position. It is identified by the CAS number 204068-75-7 and is categorized under organic compounds due to its structure and functional groups .
The synthesis of 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid typically involves several steps:
The reaction conditions must be optimized for successful synthesis, focusing on temperature, solvent choice, and catalyst selection to enhance yield and purity. While specific industrial production methods are not extensively documented, they typically scale up laboratory procedures .
The molecular structure of 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid can be represented using various chemical notation systems:
The molecular weight of this compound is approximately 165.19 g/mol. The structure consists of a bicyclic system that contributes to its unique chemical properties .
4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid can undergo various chemical reactions:
The specific reagents and conditions for these reactions vary based on the desired product. Common nucleophiles include amines, alcohols, and thiols.
The mechanism of action for 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid involves its interaction with biological targets. It can act as an inhibitor for certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity. Additionally, it may interact with cellular receptors to modulate signal transduction pathways that influence various cellular functions.
While specific physical properties such as melting point and boiling point are not detailed in the sources reviewed, this compound is known to exist in solid form at room temperature.
4,5,6,7-Tetrahydro-2H-isoindole-1-carboxylic acid has several significant applications in scientific research:
The partial hydrogenation of the isoindole ring system in 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid fundamentally alters its molecular recognition properties compared to fully aromatic counterparts. This structural modification reduces the compound's susceptibility to oxidative metabolism while enhancing sp³ character, which correlates with improved success rates in clinical development [3]. The saturated methylene bridges impart conformational flexibility that allows the scaffold to adopt bioactive conformations with lower energy penalties, facilitating optimal interactions with binding pockets. The carboxylic acid moiety serves as a versatile handle for structural elaboration, enabling the synthesis of diverse derivatives including esters, amides, and peptidomimetics that modulate bioavailability and target affinity.
Table 1: Key Derivatives of 4,5,6,7-Tetrahydro-2H-isoindole-1-carboxylic Acid and Their Applications
Derivative | CAS Number | Molecular Weight | Structural Features | Potential Applications |
---|---|---|---|---|
Ethyl ester | 65880-17-3 | 193.25 g/mol | Ethoxycarbonyl group | Synthetic intermediate |
3-Iodo-methyl ester | 145100-02-3 | 305.12 g/mol | Iodine substituent, methoxycarbonyl | Halogenated building block |
Carbaldehyde | 202798-17-2 | 149.19 g/mol | Formyl group | Versatile synthetic precursor |
1,3-Diaryl derivatives | Not specified | >300 g/mol | Aryl groups at positions 1 and 3 | Selective COX-2 inhibitors |
The scaffold's versatility is demonstrated in the synthesis of complex bioactive molecules. Ethyl 4,5,6,7-tetrahydroisoindole-1-carboxylate (CAS 65880-17-3) serves as a key synthetic intermediate that can be hydrolyzed to the carboxylic acid or transformed into amide derivatives [1]. The 3-iodo-methyl ester derivative (CAS 145100-02-3) exemplifies halogenated variants that enable further cross-coupling reactions for structural diversification [5]. Meanwhile, the carbaldehyde derivative (CAS 202798-17-2) provides an aldehyde functional group for reductive amination or condensation reactions [4]. This chemical flexibility enables medicinal chemists to fine-tune electronic properties, lipophilicity, and stereoelectronic parameters critical for optimizing target engagement and pharmacokinetic profiles in drug candidates.
The evolutionary trajectory of tetrahydroisoindole-based enzyme inhibitors represents a paradigm shift in rational drug design, moving beyond traditional pharmacophore constraints. A seminal discovery emerged with 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives that demonstrated potent and selective COX-2 inhibition without the conventional sulfonyl group previously considered essential for COX-2 activity [2]. Compounds IIIa and IVb emerged as lead structures with exceptional COX-2 selectivity, challenging established structure-activity relationship paradigms and expanding medicinal chemistry options for anti-inflammatory drug development. These derivatives exhibited dual therapeutic benefits – potent anti-inflammatory activity coupled with protective effects against arthritis-induced osteopenia – illustrating how the tetrahydroisoindole scaffold can deliver multifaceted biological activities through selective enzyme inhibition.
Table 2: Enzyme Inhibition Profiles of Tetrahydroisoindole Derivatives
Enzyme Target | Derivative Structure | IC₅₀ Value | Selectivity Ratio | Biological Outcome |
---|---|---|---|---|
COX-2 | 1,3-Diaryl substituted | Submicromolar | >100 (COX-2/COX-1) | Anti-inflammatory, anti-arthritic |
Heparanase | Isoindole-5-carboxylic acids | 200-500 nM | >100 (vs. β-glucuronidase) | Anti-angiogenic |
COX-2 | Tetrazole derivatives | 0.039-0.065 μM | SI 297-318 | Reduced PGE₂, TNF-α, IL-6 production |
The scaffold's significance extends beyond cyclooxygenase inhibition to include other therapeutically relevant enzymes. Structural analogs featuring the 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid moiety have demonstrated potent inhibition of heparanase, an endo-β-glucuronidase implicated in tumor metastasis and angiogenesis [6]. Compound 9c (IC₅₀ 200-500 nM) exemplifies this class, exhibiting over 100-fold selectivity against human β-glucuronidase and significant anti-angiogenic effects. The isoindole core in these inhibitors facilitates optimal three-dimensional positioning of substituents within the heparanase active site through a combination of hydrophobic interactions (via the bicyclic system) and directed hydrogen bonding (through the carboxylic acid moiety). This precise molecular recognition achieves exceptional target specificity while minimizing off-target interactions, addressing a critical challenge in enzyme inhibitor development.
The historical progression of tetrahydroisoindole pharmacophores reflects iterative advances in synthetic methodology and biological evaluation. Early exploration focused on the parent carboxylic acid (CAS 204068-75-7) as a structural curiosity, with initial research establishing its fundamental reactivity and derivatization potential [1] [3]. The recognition of its bioactive potential emerged through systematic structure-activity relationship studies that explored modifications at each position of the heterocyclic core. Key developments included esterification to enhance cell permeability, introduction of halogen atoms for steric and electronic effects, and derivatization of the nitrogen atom to modulate basicity and hydrogen-bonding capacity. These investigations established that the carboxylic acid functionality was indispensable for target engagement with enzymes, while the saturated ring system provided an optimal platform for substituent display in three-dimensional space.
The synthetic evolution progressed through several generations:
This methodological progression enabled the synthesis of sophisticated derivatives such as the 1,3-diaryl substituted compounds that demonstrated COX-2 inhibition without traditional sulfonamide pharmacophores [2]. The historical development further accelerated with structure-based drug design approaches that leveraged X-ray crystallography data of target enzymes to optimize the spatial orientation of tetrahydroisoindole substituents. Contemporary research focuses on hybrid molecules that incorporate the tetrahydroisoindole carboxylic acid moiety into multifunctional ligands targeting complementary pathways in complex diseases like cancer and inflammation. The scaffold's evolution exemplifies how strategic structural modifications of a core heterocycle can overcome historical limitations in pharmacophore design while expanding the repertoire of selective enzyme inhibitors.
Table 3: Evolution of Tetrahydroisoindole-1-carboxylic Acid Derivatives in Medicinal Chemistry
Generation | Time Period | Key Synthetic Advances | Representative Derivatives | Therapeutic Applications |
---|---|---|---|---|
Foundation | Pre-2000 | Basic esterification/hydrolysis | Ethyl ester (65880-17-3) | Synthetic intermediates |
Exploration | 2000-2010 | Electrophilic substitution, coupling | 3-Iodo-methyl ester (145100-02-3) | Halogenated building blocks |
Diversification | 2010-2015 | Cross-coupling, reductive amination | Carbaldehyde (202798-17-2) | Precursors to amine derivatives |
Optimization | 2015-present | Rational design based on structural data | 1,3-Diaryl derivatives, tetrazole analogs | Selective COX-2, heparanase inhibitors |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1